nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane

Catalog No.
S1900860
CAS No.
74507-63-4
M.F
C20H30Ni
M. Wt
329.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1...

CAS Number

74507-63-4

Product Name

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane

IUPAC Name

nickel(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

Molecular Formula

C20H30Ni

Molecular Weight

329.1 g/mol

InChI

InChI=1S/2C10H15.Ni/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2

InChI Key

FPOBXNYAWLLCGZ-UHFFFAOYSA-N

SMILES

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni+2]

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is an organonickel compound characterized by its unique structure and properties. This compound is a derivative of nickelocene, which consists of a nickel ion sandwiched between two cyclopentadienyl rings. The specific structure of this compound includes five methyl groups attached to each cyclopentadienyl moiety, enhancing its steric and electronic properties. The molecular formula is C20_{20}H30_{30}Ni, and it has a molecular weight of approximately 329.1 g/mol .

Catalysis

Nickelocene, decamethyl- is a versatile catalyst used in various organic reactions. Its unique structure allows it to activate small molecules and promote bond formation or cleavage. Some specific examples include:

  • Olefin Polymerization: This compound can initiate the polymerization of olefins (alkenes) to form valuable polymers like polyethylene and polypropylene, essential materials in plastics and textiles Source: Smolecule: .
  • Hydrogenation: Nickelocene, decamethyl- can act as a catalyst for hydrogenation reactions, adding hydrogen atoms across double or triple bonds in organic molecules. This process plays a crucial role in the synthesis of various fine chemicals and pharmaceuticals Source: Royal Society of Chemistry: .

Material Science

The unique properties of nickelocene, decamethyl- make it a promising candidate for developing new materials. Here are some areas of exploration:

  • Metal-Organic Frameworks (MOFs): These highly porous materials can be constructed using nickelocene, decamethyl- as a building block. MOFs have potential applications in gas storage, separation, and catalysis due to their large surface area and tunable pore size Source: Nature Journal: .

Organic Synthesis

Nickelocene, decamethyl- finds applications in various organic synthesis reactions. Its ability to activate substrates and participate in bond-forming processes makes it a valuable tool for researchers. Some examples include:

  • Cross-Coupling Reactions: These reactions involve forming new carbon-carbon bonds between different organic molecules. Nickelocene, decamethyl- can be used as a catalyst in specific cross-coupling reactions, enabling the synthesis of complex organic structures Source: ScienceDirect: .
  • C-H Activation: This process involves activating carbon-hydrogen bonds in organic molecules, allowing for further functionalization. Nickelocene, decamethyl- shows promise as a catalyst for C-H activation, potentially leading to more efficient and selective synthetic routes Source: American Chemical Society: .
Typical for organometallic compounds:

  • Oxidation: Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene can be oxidized to form nickelocenium cations. For example:

    Ni C5 CH3)5 2+X2[Ni C5 CH3)5 2]++X\text{Ni C}_5\text{ CH}_3)_5\text{ }_2+X_2\rightarrow [\text{Ni C}_5\text{ CH}_3)_5\text{ }_2]^++X^-
  • Reduction: It can be reduced using strong reducing agents to yield nickel(0) complexes:

    Ni C5 CH3)5 2+2eNi+2(C5 CH3)5)\text{Ni C}_5\text{ CH}_3)_5\text{ }_2+2e^-\rightarrow \text{Ni}+2(\text{C}_5\text{ CH}_3)_5)^-
  • Substitution Reactions: Nickelocene can participate in substitution reactions with ligands such as phosphines or halogens .

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene can be synthesized through several methods:

  • Reaction of Nickel(II) Chloride with Sodium Pentamethylcyclopentadienide:
    • This method involves the reaction of nickel(II) chloride with sodium pentamethylcyclopentadienide in an inert atmosphere:
      NiCl2+2Na C5 CH3)5)Ni C5 CH3)5)2+2NaCl\text{NiCl}_2+2\text{Na C}_5\text{ CH}_3)_5)\rightarrow \text{Ni C}_5\text{ CH}_3)_5)_2+2\text{NaCl}
  • Deprotonation Method:
    • Another approach involves deprotonating cyclopentadiene with a strong base followed by reacting it with nickel salts .

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several notable applications:

  • Catalysis: It serves as a catalyst in organic reactions such as polymerization and hydrogenation due to its unique electronic properties.
  • Materials Science: The compound is utilized in the synthesis of single-walled carbon nanotubes (SWCNTs) and can be encapsulated within them to modify their electronic properties.
  • Nanotechnology: It is used in the preparation of nickel nanoparticles for applications in catalysis and electronic devices .

Studies on the interactions of nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene with various substrates have shown that it can effectively coordinate with different ligands. Its ability to form stable complexes makes it a subject of interest for further research in coordination chemistry and materials science.

Several compounds share structural similarities with nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
NickeloceneNi(C5_5H5_5)2_2Basic metallocene structure without methyl substituents
CobaltoceneCo(C5_5H5_5)2_2Contains cobalt instead of nickel; stronger reducing agent
FerroceneFe(C5_5H5_5)2_2First discovered metallocene; contains iron

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is unique due to the presence of multiple methyl groups that enhance its steric bulk and modify its electronic characteristics compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Exact Mass

328.170093 g/mol

Monoisotopic Mass

328.170093 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-04-15

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